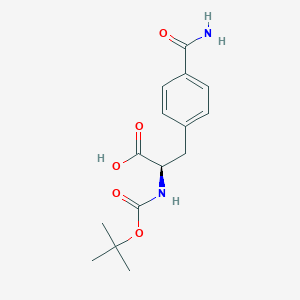

Boc-D-4-carbamoylphenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

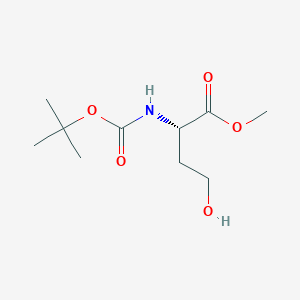

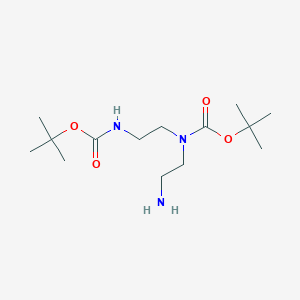

Boc-D-4-carbamoylphenylalanine is a biochemical compound with the molecular formula C15H20N2O5 and a molecular weight of 308.33 . It is used for research purposes .

Molecular Structure Analysis

The IUPAC name for this compound is (2R)-3-[4-(aminocarbonyl)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoic acid . The InChI code provides a detailed description of the molecule’s structure .Physical And Chemical Properties Analysis

This compound is a white powder . It has a melting point of over 300°C . It should be stored at 0-8°C .Scientific Research Applications

Biochemical Applications

Boc-D-4-carbamoylphenylalanine and its derivatives find significant applications in biochemical research. One of the notable uses is in the field of tRNA aminoacylation. The Boc-protected derivative of L-4'-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenylalanine, a photoactivatable analogue of phenylalanine, was utilized to acylate adenosine derivatives, contributing to the study of tRNA mischarging in Escherichia coli, highlighting its utility in understanding protein synthesis mechanisms (Baldini et al., 1988). Additionally, Boc-protected amino acid derivatives like Boc-(α-Me)Phe(4-PO3Et2)-OH have been synthesized as phosphotyrosyl mimetics, instrumental in the study of cellular signal transduction processes (Oishi et al., 2004).

Chemical Synthesis and Peptide Research

In peptide research, the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine has been significant for enabling native chemical ligation at phenylalanine, expanding the scope of peptide synthesis and modification (Crich & Banerjee, 2007). The derivative N-Boc-4-Aminomethyl-L-phenylalanine, prepared from N-Boc-4-Iodophenylalanine, showcases the importance of Boc-protected amino acids in developing new synthesis methods for peptide modification (Hartman & Halczenko, 1991). Moreover, the synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and its Boc-protected derivatives emphasize the role of such compounds in the solid-phase synthesis of peptides, particularly for creating nonhydrolyzable phosphotyrosyl peptide analogues (Burke et al., 1993).

Radiochemistry and DNA Research

In radiochemistry, N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester was synthesized as a precursor for radioiodination, aiming to prepare a radiolabeled phenylalanine derivative for peptide synthesis, demonstrating the compound's potential in radiolabeling and imaging studies (Wilbur et al., 1993). Additionally, the use of a tri-functional amino acid derivative, t-Boc-l-para-amino-phenylalanine, in the design and synthesis of FRET cassettes and terminators showcases the application of Boc-protected amino acids in DNA sequencing technologies (Nampalli et al., 2002).

Medical and Therapeutic Research

4-Boronophenylalanine (BPA), a related compound, is clinically used in neutron capture therapy for treating malignant melanoma and brain tumors, highlighting the medical significance of phenylalanine derivatives in cancer treatment (Nakamura et al., 1998).

properties

IUPAC Name |

(2R)-3-(4-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-4-6-10(7-5-9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOCXVKXBATIDB-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B111352.png)